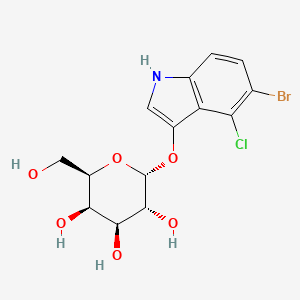

5-Bromo-4-chloro-3-indolyl α-D-galactopiranósido

Descripción general

Descripción

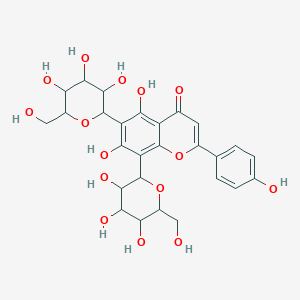

5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido: Fue sintetizado por Jerome Horwitz y colaboradores en 1964 . Este compuesto se utiliza a menudo en biología molecular para probar la presencia de la enzima α-galactosidasa, que hidroliza los α-galactósidos.

Aplicaciones Científicas De Investigación

Química: : En química, el 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido se utiliza como sustrato cromogénico para detectar la presencia de α-galactosidasa. Esta aplicación es particularmente útil en estudios de cinética enzimática y la caracterización de la actividad de la glucosidasa .

Biología: : En biología molecular, el 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido se utiliza ampliamente en la detección azul-blanco para identificar colonias bacterianas recombinantes. La presencia de actividad α-galactosidasa da como resultado colonias de color azul, lo que indica eventos de clonación exitosos .

Medicina: : El 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido se utiliza en tinción histoquímica para detectar la actividad α-galactosidasa en muestras de tejido. Esta aplicación es valiosa para diagnosticar ciertas enfermedades de almacenamiento lisosómico donde la actividad α-galactosidasa es deficiente .

Industria: : En biotecnología industrial, el 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido se emplea en el control de calidad de los procesos de producción de enzimas. Ayuda a monitorear la actividad de la α-galactosidasa en diversas aplicaciones de fermentación y bioprocesamiento .

Mecanismo De Acción

El 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido ejerce sus efectos a través de la hidrólisis enzimática por α-galactosidasa. La enzima escinde el enlace α-glucosídico en 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido, liberando galactosa y 5-bromo-4-cloro-3-hidroxiindol. Este último compuesto luego se dimeriza y se oxida para formar un producto azul, que sirve como un indicador visual de la actividad enzimática .

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside interacts with the enzyme β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . The interaction between 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside and β-galactosidase is highly selective .

Cellular Effects

The presence of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside in cells can be used to detect the activity of β-galactosidase . This can influence cell function by providing a visual indicator of lacZ activity, which is often used as a reporter gene in molecular biology studies .

Molecular Mechanism

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside involves its hydrolysis by β-galactosidase . This enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product then dimerizes to form a blue precipitate .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside can be observed over time in laboratory settings. The blue precipitate formed by the action of β-galactosidase on 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is stable and can be visually detected over background .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase . This enzyme hydrolyzes 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside within cells and tissues would be dependent on the methods used for its introduction. Once inside the cell, it can interact with β-galactosidase wherever this enzyme is present .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside would be determined by the localization of β-galactosidase, as this is the enzyme that interacts with 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La síntesis de 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido implica la reacción de 5-bromo-4-cloro-3-indolil con α-D-galactopiranósido en condiciones específicas. La reacción generalmente requiere un solvente como dimetilformamida (DMF) y se lleva a cabo a bajas temperaturas para garantizar la estabilidad del compuesto .

Métodos de producción industrial: : En entornos industriales, el 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido se produce combinando el derivado del indol con galactosa en reactores a gran escala. La reacción se monitorea de cerca para mantener las temperaturas y los niveles de pH deseados. El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: : El 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido experimenta principalmente reacciones de hidrólisis catalizadas por la enzima α-galactosidasa. Esta hidrólisis da como resultado la formación de galactosa y 5-bromo-4-cloro-3-hidroxiindol .

Reactivos y condiciones comunes: : La hidrólisis de 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido requiere la presencia de α-galactosidasa y generalmente se lleva a cabo en una solución tamponada a un pH neutro. La reacción se puede mejorar mediante la adición de ferricianuro de potasio y ferrocianuro de potasio, que ayudan a visualizar los productos de la reacción .

Productos principales: : Los productos principales de la reacción de hidrólisis son la galactosa y el 5-bromo-4-cloro-3-hidroxiindol. Este último compuesto se dimeriza y oxida espontáneamente para formar 5,5'-dibromo-4,4'-dicloro-índigo, un producto intensamente azul .

Comparación Con Compuestos Similares

Compuestos similares

Salmon-Gal: (6-Cloro-3-indolil-β-D-galactopiranósido): Produce un producto rojo-rosado tras la hidrólisis por β-galactosidasa.

Magenta-Gal: (5-Bromo-6-cloro-3-indolil-β-D-galactopiranósido): Produce un producto de color magenta tras la hidrólisis.

Singularidad: : El 5-Bromo-4-cloro-3-indolil-α-D-galactopiranósido es único en su especificidad para la α-galactosidasa, lo que lo convierte en una herramienta valiosa para detectar la actividad de esta enzima en diversas aplicaciones biológicas e industriales. Su capacidad para producir un producto azul distinto tras la hidrólisis permite la fácil visualización y cuantificación de la actividad enzimática .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: X-alpha-Gal is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of X-alpha-Gal, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does X-alpha-Gal work as an indicator in Y2H systems?

A2: X-alpha-Gal is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves X-alpha-Gal, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where X-alpha-Gal was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized X-alpha-Gal in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of X-alpha-Gal mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, X-alpha-Gal is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using X-alpha-Gal in Y2H systems?

A5: X-alpha-Gal offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)